5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole
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Overview
Description
5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group, an isopropylthio group, and a p-tolyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of Substituents: The bromophenyl, isopropylthio, and p-tolyl groups are introduced through various substitution reactions. For example, the bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS).
Final Assembly: The final compound is obtained by coupling the substituted imidazole with the appropriate reagents under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting enzymes and receptors in the central nervous system.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and p-tolyl groups may enhance binding affinity to these targets, while the isopropylthio group can modulate the compound’s overall pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole: Similar structure with a chlorine atom instead of bromine.
5-(4-fluorophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole: Similar structure with a fluorine atom instead of bromine.
5-(4-methylphenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromophenyl group in 5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole imparts unique electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorinated, fluorinated, and methylated analogs.
Properties
IUPAC Name |
5-(4-bromophenyl)-1-(4-methylphenyl)-2-propan-2-ylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2S/c1-13(2)23-19-21-12-18(15-6-8-16(20)9-7-15)22(19)17-10-4-14(3)5-11-17/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRUTJCODPYPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SC(C)C)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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